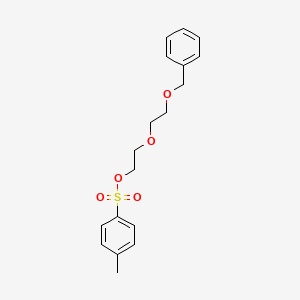

2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate

Übersicht

Beschreibung

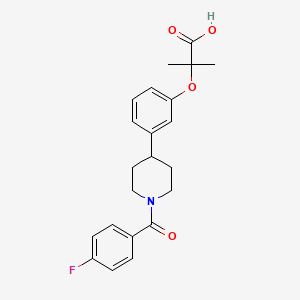

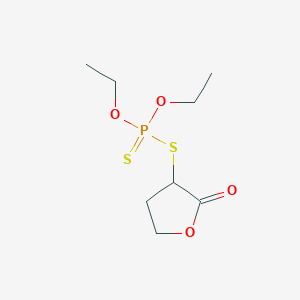

2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C18H22O5S . It has a molecular weight of 350.44 g/mol . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for the compound is1S/C18H22O5S/c1-16-7-9-18(10-8-16)24(19,20)23-14-13-21-11-12-22-15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 . The Canonical SMILES is CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC2=CC=CC=C2 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 350.4 g/mol . It has a XLogP3-AA value of 2.8, indicating its partition coefficient between octanol and water . The compound has no hydrogen bond donors and has 5 hydrogen bond acceptors . It has 10 rotatable bonds . The topological polar surface area is 70.2 Ų . The compound has 24 heavy atoms .Wissenschaftliche Forschungsanwendungen

Anti-Corrosive Properties

- Inhibition of Aluminium Corrosion : BOPAMS and BOBAMS, derivatives of 4-methylbenzenesulfonate, have been studied for their role as non-harmful inhibitors for aluminium corrosion in hydrochloric acid medium. These compounds exhibit effective anti-corrosive properties and follow a semi-chemisorption/physisorption mechanism (Nesane, Mnyakeni-Moleele, & Murulana, 2020).

- Mild Steel Corrosion Inhibition : Similar compounds have been evaluated for their effectiveness in inhibiting mild steel corrosion in hydrochloric acid, displaying high inhibition efficiency and strong interaction with mild steel surfaces (Nesane, Mnyakeni-Moleele, & Murulana, 2021).

Antimicrobial and Antioxidant Activity

- Synthesis of Quinazolinone Derivatives : Research on 4-methylbenzenesulfonate derivatives includes the preparation of novel quinazolinone derivatives, which have shown promise in antimicrobial activity testing (Habib, Hassan, & El‐Mekabaty, 2013).

- Antioxidant Activity in Lubricating Oils : Certain compounds like 4-methylbenzenesulfonate have been synthesized and evaluated as antioxidants for lubricating oils, showing high antioxidant activity and effectiveness in different concentrations (Habib, Hassan, & El‐Mekabaty, 2014).

Nanomedicine and Drug Delivery

- PEGylated Poly(diselenide-phosphate) Nanogel : A redox-responsive nanogel featuring 4-methylbenzenesulfonate side groups was designed for potential use in cancer therapy. This nanogel shows easy endocytosis by tumor cells and effective inhibition of cancer cell proliferation (Li et al., 2015).

Safety And Hazards

The compound is associated with the GHS07 pictogram . The signal word for the compound is 'Warning’ . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

Eigenschaften

IUPAC Name |

2-(2-phenylmethoxyethoxy)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5S/c1-16-7-9-18(10-8-16)24(19,20)23-14-13-21-11-12-22-15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEMXFVBUWGQRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide](/img/structure/B1666729.png)